molecular formula C17H17N3O6S B187346 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide CAS No. 74717-16-1

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B187346
CAS No.: 74717-16-1
M. Wt: 391.4 g/mol
InChI Key: AIZQFUBGAXWJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C16H16N2O6S. This compound is characterized by the presence of a benzamide core substituted with three methoxy groups and a nitrophenyl thioxomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Reaction with 3-nitroaniline: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with 3-nitroaniline in the presence of a base such as pyridine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Bases: Pyridine or triethylamine for substitution reactions.

Major Products

    Reduction: The major product of reduction is the corresponding amino derivative.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the nitrophenyl thioxomethyl group, making it less reactive in certain chemical reactions.

    3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide: Similar structure but with different positional isomerism, affecting its reactivity and applications.

Uniqueness

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both the nitrophenyl thioxomethyl group and the trimethoxybenzamide core, which confer distinct chemical and biological properties.

This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

74717-16-1

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O6S/c1-24-13-7-10(8-14(25-2)15(13)26-3)16(21)19-17(27)18-11-5-4-6-12(9-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)

InChI Key

AIZQFUBGAXWJJX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.